molecular formula C12H8N2O B607933 1-Hydroxyphenazine CAS No. 528-71-2

1-Hydroxyphenazine

Cat. No.: B607933
CAS No.: 528-71-2
M. Wt: 196.20 g/mol
InChI Key: SVRNCBGWUMMBQB-UHFFFAOYSA-N
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Description

1-Hydroxyphenazine (1-OH-PHZ) is a phenazine-derived microbial metabolite renowned for its broad-spectrum antimicrobial properties. It is biosynthesized primarily by Pseudomonas species, such as Pseudomonas chlororaphis H18, through enzymatic modification of phenazine-1-carboxylic acid (PCA) via the monooxygenase PhzS . The compound exhibits potent activity against plant pathogens (e.g., Bipolaris maydis, Fusarium graminearum) and clinical pathogens (e.g., Acinetobacter baumannii, Aeromonas hydrophila) . Recent advances in metabolic engineering, including semi-rational protein design, precursor pool enhancement, and regulatory gene manipulation, have increased yields to 3.6 g/L in bioreactors, marking the highest reported titer to date .

Preparation Methods

Biological Preparation Methods

Genetic Engineering of Pseudomonas aeruginosa Strains

A genetically engineered strain of Pseudomonas aeruginosa has been developed to overproduce 1-HP through targeted gene modifications. The method involves:

  • Construction of recombinant plasmids : The phzS gene, responsible for hydroxylation of phenazine-1-carboxylic acid (PCA), is amplified via PCR from P. aeruginosa PAO1 genomic DNA and cloned into plasmid pK18mobsacB .

  • Biparental hybridization : The recombinant plasmid is introduced into P. aeruginosa via conjugation with Escherichia coli S17-1, facilitating homologous recombination to replace the native phzH gene with phzS .

  • Fermentation : The engineered strain is cultured in MOPS minimal medium supplemented with glycerol and trace elements. After 48 hours of anaerobic fermentation, 1-HP is extracted from the supernatant using ethyl acetate, yielding 45.3 mg/L .

This approach leverages microbial metabolism for sustainable production, though scalability is limited by the complexity of genetic manipulation and fermentation optimization.

Enzymatic Conversion from Phenazine-1-Carboxylic Acid (PCA)

1-HP is biosynthesized from PCA via the enzyme PhzS, a flavin-dependent monooxygenase. Key steps include:

  • Substrate preparation : PCA is synthesized from chorismic acid through the phzABCDEFG gene cluster in P. aeruginosa .

  • Enzymatic hydroxylation : PhzS catalyzes the hydroxylation of PCA using NADH as a cofactor, forming 1-HP. The reaction is monitored spectrophotometrically at 460 nm (ε = 760 M⁻¹cm⁻¹) or via HPLC .

  • Anaerobic enhancement : Under anaerobic conditions with ferrous iron (Fe²⁺), PhzS activity increases, accelerating 1-HP production through single-electron transfer mechanisms .

This method achieves high specificity but requires costly cofactors and precise control of redox conditions.

Chemical Synthesis Methods

Nitration-Reduction-Diazotization-Hydrolysis Sequence

A four-step chemical synthesis route has been reported (Figure 1):

  • Nitration : Pyrene is nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 60°C for 6 hours, yielding 1-nitropyrene .

  • Reduction : The nitro group is reduced to an amine using iron powder and hydrochloric acid (HCl) at 80°C, forming 1-aminopyrene .

  • Diazotization : The amine is converted to a diazonium salt with sodium nitrite (NaNO₂) and HCl at 0–5°C .

  • Hydrolysis : The diazonium salt is hydrolyzed in boiling water to produce 1-HP, with a yield of 80% .

Key Reaction Conditions

StepReagents/ConditionsTemperatureTime
NitrationHNO₃ (65%), H₂SO₄ (98%)60°C6 hr
ReductionFe, HCl (37%)80°C3 hr
DiazotizationNaNO₂ (1.2 eq), HCl0–5°C1 hr
HydrolysisH₂O100°C2 hr

This method offers scalability but involves hazardous reagents and generates toxic intermediates.

Comparative Analysis of Preparation Methods

MethodStarting MaterialKey StepsYieldAdvantagesLimitationsReferences
Genetic EngineeringGlycerolPlasmid construction, fermentation45.3 mg/LSustainable, anaerobic compatibleLow yield, complex optimization
Enzymatic ConversionPCAPhzS catalysis, Fe²⁺ enhancementN/AHigh specificity, mild conditionsCofactor dependency, cost
Chemical SynthesisPyreneNitration, hydrolysis80%Scalable, high yieldToxic reagents, environmental impact

Chemical Reactions Analysis

Anaerobic Electron Transfer with Ferrous Iron

1-OHPHZ undergoes single-electron transfer reactions with ferrous iron (Fe²⁺) under anaerobic conditions, generating phenazine radical intermediates. This process correlates with bacterial cell death via DNA damage .

Key Findings:

  • Concentration Dependency :

    1-OHPHZ (μM)Fe²⁺ (μM)Cell Viability Reduction (6 h)
    8025–200>2-log reduction
    10≥100Significant reduction

    Higher concentrations of Fe²⁺ accelerate degradation of 1-OHPHZ (up to 60% in 6 h) .

  • Mechanistic Evidence :

    • Radical intermediates were confirmed via color changes: oxidized 1-OHPHZ (orange) transitions to pink upon Fe²⁺ interaction .

    • Antioxidants (e.g., dithiothreitol, glutathione) inhibit electron transfer and rescue cell viability .

Redox State Dynamics

1-OHPHZ exhibits pH- and redox-dependent color changes, reflecting its oxidation state:

Redox StateColor (pH 7)Conditions
OxidizedOrangeAerobic/Fe²⁺-free
Radical IntermediatePinkAnaerobic + Fe²⁺
Fully ReducedColorlessAnaerobic (cellular reduction)

Electron transfer with Fe²⁺ stabilizes radical intermediates, extending their lifespan to ~48 h .

Solubility and Stability

1-OHPHZ’s reactivity is influenced by solvent compatibility:

SolventSolubility (mg/mL)Stability Considerations
DMF10Compatible
DMSO10Avoid strong oxidizing agents
Ethanol1Store at -20°C for long-term stability

Enzymatic and Fungicidal Activity

While primarily redox-active, 1-OHPHZ also interacts with biological targets:

  • Antifungal Action : Inhibits ribosomal protein S9 in Rhizoctonia solani (binding energy: -5.84 kcal/mol) .

  • ROS Modulation : Increases elastase and myeloperoxidase release in human neutrophils at ≥3.12 μM .

Comparative Reactivity with Other Phenazines

PhenazineAnaerobic Killing Efficiency (vs 1-OHPHZ)Key Reaction Partner
Pyocyanin (PYO)LowerFe²⁺
Phenazine-1-carboxylic acid (PCA)NoneN/A

1-OHPHZ outperforms PYO in Fe²⁺-mediated degradation rates (60% vs 18% in 6 h) .

Reaction Inhibition Pathways

Electron transfer reactions are blocked by:

  • Chelators : 2,2′-dipyridyl (1 mM) reduces 1-OHPHZ degradation by 50% .

  • Reducing Agents : DTT and glutathione restore cell viability to control levels .

Scientific Research Applications

Antifungal Activity

1-Hydroxyphenazine has been identified as a potent antifungal agent, particularly against Fusarium oxysporum, a significant phytopathogen. Recent studies have demonstrated its effectiveness in inhibiting the growth of this fungus.

Case Study: Bioproduction and Efficacy

  • A study utilized cassava starch processing by-products to produce this compound through fermentation with Pseudomonas aeruginosa. The compound exhibited:
    • Inhibition Rate : 68.7% on mycelial growth.
    • Anti-spore Germination Activity : Up to 98.4% inhibition.
  • The production was scaled up in a bioreactor, achieving a yield of 36.5 µg/mL within 10 hours compared to 20.23 µg/mL after three days in flasks .
Production MethodYield (µg/mL)Time (hours)
Flask20.2372
Bioreactor36.510

Inhibition of Cellular Respiration

This compound has been shown to inhibit mitochondrial respiration in various cell types, including mouse liver cells and guinea pig macrophages.

Case Study: Mechanism of Action

  • Research indicated that this compound effectively permeates cell membranes and inhibits oxygen uptake:
    • Cell Types Tested : Mouse liver L "S" cells, hamster kidney cells (BHK strain C13), guinea-pig peritoneal macrophages.
    • Inhibition Observed : Significant reduction in oxygen uptake was noted, suggesting potential applications in studying mitochondrial functions and cellular metabolism .

Redox Characteristics

The redox properties of this compound are essential for its role in electron transfer processes, which are crucial in various biological systems.

Case Study: Redox Cycling

  • A study explored the redox characteristics of this compound, demonstrating its ability to participate in redox cycling:
    • The compound was found to support anaerobic survival of Pseudomonas aeruginosa via electron shuttling.
    • It effectively promoted anaerobic killing of bacterial cells when combined with ferrous iron, indicating its role as a redox-active molecule .
ConditionKilling Rate (%)Ferrous Iron Concentration (µM)
Low IronMinimal<50
High IronSignificant>100

Summary of Applications

The applications of this compound span antifungal activity, mitochondrial respiration inhibition, and redox processes. Its efficacy as an antifungal agent against Fusarium oxysporum highlights its potential in agricultural biotechnology, while its role in cellular respiration provides insights into metabolic studies.

Comparison with Similar Compounds

Comparative Analysis with Structural and Functional Analogs

Phenazine-1-Carboxylic Acid (PCA)

PCA serves as the biosynthetic precursor to 1-OH-PHZ. While both compounds exhibit antifungal and antibacterial activities, key differences exist:

  • Bioactivity: PCA shows pH-dependent toxicity, with optimal activity under acidic conditions (e.g., against Caenorhabditis elegans), whereas 1-OH-PHZ is toxic across a broad pH range .
  • Minimum Inhibitory Concentration (MIC) : Against A. baumannii, 1-OH-PHZ (MIC: 1 mg/mL) outperforms PCA (MIC: 2 mg/mL) .
  • Structural Impact : The hydroxyl group at position 1 in 1-OH-PHZ enhances redox cycling efficiency, leading to greater reactive oxygen species (ROS) generation compared to PCA .

Table 1: Comparative Bioactivity of 1-OH-PHZ and PCA

Pathogen 1-OH-PHZ MIC/Inhibition Zone PCA MIC/Inhibition Zone Reference
A. baumannii AB5075 1 mg/mL 2 mg/mL
C. elegans Toxic (pH 4–9) Toxic (pH <6)
Fusarium oxysporum 40 µg/disc (clear zone) 40 µg/disc (smaller zone)

2-Hydroxyphenazine

Structural isomerism significantly alters bioactivity:

  • Antifungal Specificity : 1-OH-PHZ inhibits Sclerotium rolfsii, while 2-hydroxyphenazine lacks activity against this pathogen .
  • Redox Properties : The position of the hydroxyl group influences electron distribution, with 1-OH-PHZ exhibiting stronger ROS-mediated toxicity due to optimal resonance stabilization .

Pyocyanin

Pyocyanin, a methylated phenazine derivative, differs from 1-OH-PHZ in:

  • pH Sensitivity : Pyocyanin is inactive under acidic conditions, unlike 1-OH-PHZ .
  • Applications : Pyocyanin’s redox activity is leveraged in microbial fuel cells, whereas 1-OH-PHZ is prioritized for agricultural biocontrol due to its pH stability .

1,6-Dihydroxyphenazine (DHP)

DHP, a dihydroxylated analog, demonstrates:

  • Enhanced Substrate Flexibility : DHP is more efficiently modified by prenyltransferases (e.g., Mpz10) than 1-OH-PHZ, enabling diverse derivative synthesis .

Structural Modifications and Derivatives

1-OH-PHZ serves as a scaffold for bioactive derivatives:

  • 1-Methoxyphenazine : Methylation by LaPhzM reduces polarity, enhancing membrane permeability and antifungal activity .
  • 1-Hydroxyphenazine 5,10-Dioxide : This derivative, synthesized via oxidation, exhibits hypoxia-selective cytotoxicity against acute myeloid leukemia (AML) cells, outperforming parent compounds in therapeutic index .
  • 1-Methoxyphenazine N′-10-Oxide: A novel derivative with combined methylation and oxidation, showing the highest reported antifungal activity among phenazines .

Table 2: Engineered Derivatives of 1-OH-PHZ

Derivative Modification Bioactivity Enhancement Reference
1-Methoxyphenazine Methylation (LaPhzM) Improved antifungal penetration
This compound 5,10-Dioxide Oxidation (mCPBA) Hypoxia-selective AML cytotoxicity
1-Methoxyphenazine N′-10-Oxide Methylation + Oxidation Synergistic antifungal effects

Biological Activity

1-Hydroxyphenazine (1-OHPHZ) is a phenazine derivative primarily produced by the bacterium Pseudomonas aeruginosa. This compound exhibits a range of biological activities, including antimicrobial, antifungal, and cytotoxic effects. The following sections detail its mechanisms of action, biological effects, and relevant research findings.

This compound's biological activity is largely attributed to its redox properties and ability to generate reactive oxygen species (ROS). These properties facilitate several mechanisms:

  • Inhibition of Mitochondrial Respiration : 1-OHPHZ has been shown to inhibit mitochondrial respiration in various cell types, including mouse liver cells and guinea-pig macrophages. This inhibition is thought to occur through the permeation of cell membranes and subsequent interference with cellular respiration processes .
  • Anaerobic Killing : Recent studies indicate that 1-OHPHZ promotes anaerobic killing of Pseudomonas aeruginosa cells. This effect is mediated through electron transfer reactions with ferrous iron, leading to the generation of phenazine radical intermediates that can damage DNA .
  • Ciliary Function Disruption : 1-OHPHZ has been observed to slow ciliary beat frequency in human airway epithelial cells, leading to ciliostasis. This effect is dose-dependent and correlates with pigment content in culture filtrates .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens:

  • Antifungal Activity : In vitro studies have demonstrated that 1-OHPHZ can inhibit the germination of fungal spores. The inhibition rate was calculated based on spore germination counts, showing effective antifungal activity .
  • Cytotoxic Effects : Studies using Caenorhabditis elegans as a model organism revealed that 1-OHPHZ can kill nematodes at concentrations above 16 µg/mL, indicating its potential as a cytotoxic agent against eukaryotic cells .

Table 1: Summary of Biological Activities of this compound

Activity TypeEffect DescriptionReference
Mitochondrial InhibitionInhibits respiration in various mammalian cells
Anaerobic KillingPromotes killing of Pseudomonas aeruginosa under anaerobic conditions
Antifungal ActivityInhibits germination of fungal spores
Ciliary DysfunctionSlows ciliary beat frequency in human epithelial cells
CytotoxicityKills C. elegans at concentrations >16 µg/mL

Case Studies and Research Findings

  • Inhibition of Mitochondrial Respiration : A study found that both this compound and pyocyanin inhibited oxygen uptake in mouse liver cells, suggesting a direct impact on mitochondrial function. The research proposed that pyocyanin could be metabolized into 1-OHPHZ, which then exerts its inhibitory effects .
  • Anaerobic Killing Mechanism : Research demonstrated that both pyocyanin and 1-OHPHZ induce DNA damage through electron transfer reactions with iron, leading to increased sensitivity in recA mutant strains under anaerobic conditions. This highlights the importance of these compounds in bacterial virulence and survival strategies .
  • Impact on Airway Epithelial Cells : Another study indicated that exposure to 1-OHPHZ led to significant ciliary slowing in human airway epithelial cells, which could contribute to respiratory complications associated with infections by Pseudomonas aeruginosa .

Q & A

Basic Research Questions

Q. What is the biosynthetic pathway of 1-hydroxyphenazine in Pseudomonas species, and how can it be experimentally validated?

The biosynthesis of this compound involves the oxidation of phenazine-1-carboxylic acid (PCA) catalyzed by the monooxygenase PhzS. This pathway can be validated by heterologously expressing PhzS in PCA-producing strains (e.g., Pseudomonas chlororaphis H18) and analyzing metabolites via HPLC or LC-MS. Gene knockout studies (e.g., ΔphzH mutants) confirm the role of specific enzymes in hydroxylation .

Q. How does this compound exhibit antimicrobial activity, and what methodologies are used to quantify its efficacy?

this compound disrupts microbial growth by generating reactive oxygen species. Antimicrobial activity is quantified using minimum inhibitory concentration (MIC) assays and disk diffusion methods. For example, MIC values against Acinetobacter baumannii AB5075 are determined via agar dilution (1 mg/mL for this compound vs. 2 mg/mL for PCA) .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are essential. Key NMR signals include aromatic protons (δ 7.20–8.29 ppm) and a hydroxyl proton at δ 10.65 ppm, while HRMS confirms the molecular formula (C₁₂H₉N₂O⁺) .

Advanced Research Questions

Q. How can metabolic engineering strategies enhance this compound production in microbial hosts?

Yield optimization involves:

  • Semi-rational protein design : Remodeling PhzS for improved catalytic efficiency.
  • Pathway blocking : Deleting PCA-consuming branches (e.g., ΔphzE mutants).
  • Precursor enhancement : Overexpressing chorismate biosynthesis genes. These strategies achieved 3.6 g/L titers in a 5 L fermenter .

Q. What structural features of this compound dictate its bioactivity compared to analogs like 2-hydroxyphenazine?

The hydroxyl group’s position influences redox potential and membrane interaction. For instance, this compound inhibits Sclerotium rolfsii (IC₅₀: 20 μg/mL), while 2-hydroxyphenazine lacks antifungal activity. Computational docking and comparative MIC assays validate structure-activity relationships .

Q. How does this compound modulate inflammatory responses, and what experimental models are appropriate for mechanistic studies?

In RAW264.7 macrophages, this compound (≤5 μg/mL) suppresses TNF-α, IL-1β, and IL-6 via qPCR and ELISA. LPS-induced polarization assays (M1/M2 markers) and cytotoxicity thresholds (MTT assays) are critical for evaluating anti-inflammatory mechanisms .

Q. Data Contradiction & Methodological Challenges

Q. How should researchers resolve contradictions in reported bioactivities of this compound across studies?

Discrepancies (e.g., pH-dependent toxicity in C. elegans vs. broad-spectrum activity in A. baumannii) require controlled replication of experimental conditions, including pH buffering and strain-specific validation. Cross-referencing LC-MS data with gene expression profiles (e.g., phzS activity) ensures reproducibility .

Q. What are the limitations of using this compound in biotechnological applications, and how can they be addressed?

Cytotoxicity at high concentrations (e.g., IC₅₀: 5 μg/mL in mammalian cells) limits therapeutic use. Solutions include prodrug development (e.g., this compound 5,10-dioxide analogs) and encapsulation to reduce off-target effects. Fermentation scalability challenges are addressed via fed-batch optimization .

Q. Methodological Best Practices

  • Data presentation : Raw NMR/MS datasets should be archived in supplements, with processed data (e.g., MIC tables) in the main text to avoid redundancy .
  • Research frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies addressing gaps in phenazine biochemistry .

Properties

IUPAC Name

phenazin-1-ol
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InChI

InChI=1S/C12H8N2O/c15-11-7-3-6-10-12(11)14-9-5-2-1-4-8(9)13-10/h1-7,15H
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SVRNCBGWUMMBQB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)O
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Molecular Formula

C12H8N2O
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DSSTOX Substance ID

DTXSID70871744
Record name Phenazin-1-ol
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Molecular Weight

196.20 g/mol
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CAS No.

528-71-2
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